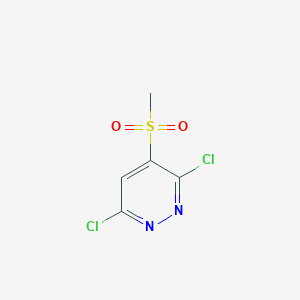
tert-butyl 4-ethylsulfanylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 4-ethylsulfanylpiperidine-1-carboxylate: is an organic compound with the molecular formula C12H23NO2S. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis. This compound features a tert-butyl ester group and an ethylsulfanyl substituent on the piperidine ring, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(ethylsulfanyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors, such as 1,5-diaminopentane.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the piperidine ring.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods: Industrial production of tert-butyl 4-(ethylsulfanyl)piperidine-1-carboxylate may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The piperidine ring can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or alcohols for substitution reactions.
Major Products:
Sulfoxides and Sulfones: Formed from the oxidation of the ethylsulfanyl group.
Amines: Formed from the reduction of the piperidine ring.
Substituted Esters: Formed from nucleophilic substitution of the tert-butyl ester group.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand in Catalysis: Acts as a ligand in various catalytic reactions.
Biology:
Biochemical Probes: Used in the development of biochemical probes for studying enzyme activity.
Medicine:
Drug Development: Serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Material Science: Utilized in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(ethylsulfanyl)piperidine-1-carboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl group can participate in various chemical interactions, while the piperidine ring provides structural stability.
Comparaison Avec Des Composés Similaires
- Tert-butyl 4-(methylsulfanyl)piperidine-1-carboxylate
- Tert-butyl 4-(phenylsulfanyl)piperidine-1-carboxylate
- Tert-butyl 4-(butylsulfanyl)piperidine-1-carboxylate
Comparison:
- Structural Differences: The primary difference lies in the substituent on the piperidine ring (ethylsulfanyl vs. methylsulfanyl, phenylsulfanyl, or butylsulfanyl).
- Reactivity: The different substituents can influence the reactivity and chemical properties of the compound.
- Applications: Each compound may have unique applications based on its specific chemical properties.
Propriétés
Formule moléculaire |
C12H23NO2S |
|---|---|
Poids moléculaire |
245.38 g/mol |
Nom IUPAC |
tert-butyl 4-ethylsulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO2S/c1-5-16-10-6-8-13(9-7-10)11(14)15-12(2,3)4/h10H,5-9H2,1-4H3 |
Clé InChI |
LCXWJZNGKRHHLM-UHFFFAOYSA-N |
SMILES canonique |
CCSC1CCN(CC1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Chloro-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B8702684.png)

![tert-butyl N-[(3-bromo-2-methoxyphenyl)methyl]carbamate](/img/structure/B8702698.png)

![6-Bromo-4-methyl-2-propyl-1H-benzo[d]imidazole](/img/structure/B8702711.png)
![1-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidin-4-one](/img/structure/B8702726.png)

